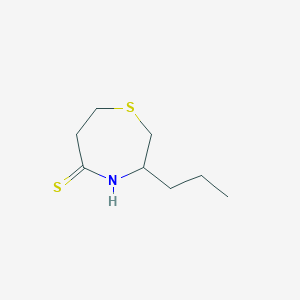
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one is a compound that features an indanone core substituted with an imidazole ring. The imidazole nucleus is a biologically significant pharmacophore, known for its diverse biological and clinical applications
Vorbereitungsmethoden
The synthesis of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique . The reaction conditions typically include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods. The structures of the synthesized compounds are confirmed using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Analyse Chemischer Reaktionen
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and larvicidal activities . In medicine, imidazole derivatives are known for their therapeutic potential, including antidiabetic, antifungal, and anti-inflammatory properties . Industrially, this compound can be used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to interact with biopolymers in living systems, leading to various biological activities . For instance, it can inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be compared with other imidazole derivatives, such as clotrimazole, miconazole, and celecoxib . These compounds share the imidazole nucleus but differ in their specific substituents and applications. For example, clotrimazole and miconazole are primarily used as antifungal agents, while celecoxib is an anti-inflammatory drug . The uniqueness of this compound lies in its specific structure and the resulting biological activities .
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-ethyl-2-(1H-imidazol-5-yl)-3H-inden-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-14(12-8-15-9-16-12)7-10-5-3-4-6-11(10)13(14)17/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
RGYAHKKAHXZYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2C1=O)C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8525829.png)








